1,2-Diphenylpyrazolidine-3,5-dione

Übersicht

Beschreibung

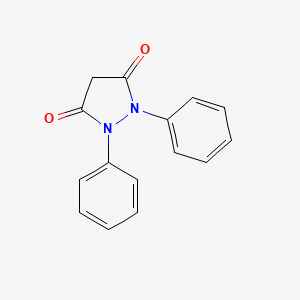

1,2-Diphenylpyrazolidine-3,5-dione is a heterocyclic compound with the molecular formula C15H12N2O2. It is a derivative of pyrazolidine, featuring two phenyl groups attached to the nitrogen atoms and two keto groups at the 3 and 5 positions. This compound is known for its significant pharmacological properties and has been extensively studied for its therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Diphenylpyrazolidine-3,5-dione can be synthesized through various methods:

Formation of C-N Bonds: This method involves the reaction of derivatives of malonic acid with hydrazine.

Formation of N-N Bonds: This approach uses dihydrazides and dianilides as starting materials.

Formation of C-C-N Bonds: This method involves the reaction of phenylhydrazides of monobasic carboxylic acids.

Industrial Production Methods: Industrial production of this compound typically involves the condensation of appropriate hydrazine derivatives with diketones under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1,2-Diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions typically yield hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions vary depending on the substituents, but typical reagents include halogens and alkylating agents.

Major Products:

Oxidation: Formation of diketones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted pyrazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

1,2-Diphenylpyrazolidine-3,5-dione is primarily recognized for its anti-inflammatory and analgesic effects. It has been widely used in treating conditions such as rheumatoid arthritis and ankylosing spondylitis. The compound acts as a non-steroidal anti-inflammatory drug (NSAID), inhibiting cyclooxygenase enzymes involved in the inflammatory process .

2. Synthesis of Drug Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized to create inhibitors targeting UDP-N-acetylenolpyruvylglucosamine synthase, which is vital for bacterial cell wall synthesis . Additionally, it has been employed in the development of fluorinated derivatives that enhance biological activity and selectivity .

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The pyrazolidine-3,5-dione moiety has been particularly noted for its ability to act as a carbon acid receptor in donor–acceptor Stenhouse adducts with potential photoswitching properties .

2. Antiviral and Antihyperglycemic Effects

The compound has also demonstrated antiviral activity against HIV and antihyperglycemic effects, making it a candidate for further exploration in diabetes management . Its diverse biological activities highlight its potential as a multi-target therapeutic agent.

Recent Research Developments

1. Synthesis Innovations

Recent studies have focused on improving the synthesis of this compound derivatives to enhance their pharmacological properties. For example, researchers developed a method for synthesizing high specific activity radiolabeled forms of the compound for metabolic studies . This innovation allows for better tracking of the compound's behavior in biological systems.

2. Multi-component Reactions

Innovative approaches using multi-component reactions (MCRs) have been employed to synthesize novel derivatives of this compound. These methods facilitate the construction of complex molecular architectures efficiently and with high yields . Such strategies are essential for developing new drugs with improved efficacy and reduced side effects.

Case Studies

Wirkmechanismus

The mechanism of action of 1,2-Diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

- Phenylbutazone

- Sulfinpyrazone

- 4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione

Biologische Aktivität

1,2-Diphenylpyrazolidine-3,5-dione, commonly known as phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely studied for its biological activities. This compound exhibits significant anti-inflammatory, analgesic, and antipyretic properties, making it a valuable agent in the management of various inflammatory conditions. However, its use has been limited due to associated toxicities.

The primary mechanism through which phenylbutazone exerts its effects is by inhibiting the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain signaling. By reducing the production of these mediators, phenylbutazone alleviates symptoms associated with inflammatory diseases such as rheumatoid arthritis and gout .

Key Enzymatic Interactions

- Inhibition of Prostaglandin H Synthase : Phenylbutazone acts as a reducing cofactor for the peroxidase activity of prostaglandin H synthase, leading to decreased production of inflammatory lipid mediators .

- Formation of Hydroperoxy Metabolites : The compound can form hydroperoxy derivatives that may have pro-inflammatory effects despite its primary anti-inflammatory action .

Pharmacokinetics

Phenylbutazone is rapidly absorbed after oral administration, with peak plasma concentrations reached within approximately 2.5 hours. The drug is highly protein-bound in plasma and exhibits a long elimination half-life of about 70 hours. Its metabolism primarily involves glucuronidation and oxidation processes .

Toxicity and Side Effects

Despite its effectiveness, phenylbutazone is associated with several adverse effects:

- Hematologic Toxicity : The drug has been linked to serious blood dyscrasias, including agranulocytosis and aplastic anemia. Regular monitoring of blood counts is recommended during treatment .

- Gastrointestinal Issues : Patients may experience gastrointestinal upset or ulceration due to the drug's effects on gastric mucosa .

- Carcinogenic Potential : Phenylbutazone has been classified as a carcinogen by the National Toxicology Program due to its association with various cancers in humans .

Case Studies and Research Findings

Several studies have highlighted both the therapeutic potential and risks associated with phenylbutazone:

- Anti-inflammatory Efficacy : A clinical trial demonstrated that phenylbutazone significantly reduced pain and inflammation in patients with rheumatoid arthritis compared to placebo .

- Toxicity Reports : A retrospective study found that patients treated with phenylbutazone had higher incidences of serious hematologic side effects compared to those treated with alternative NSAIDs .

- Metabolic Pathways : Research into the metabolic pathways of phenylbutazone revealed that its active metabolites could contribute to both therapeutic effects and adverse reactions, necessitating further investigation into safer alternatives .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-11-15(19)17(13-9-5-2-6-10-13)16(14)12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPKQGKEOCYMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877699 | |

| Record name | 2,5-PYRAZOLIDINDIONE,1,2-DIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2652-77-9 | |

| Record name | 1,2-Diphenyl-3,5-pyrazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2652-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenyl-3,5-pyrazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002652779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-PYRAZOLIDINDIONE,1,2-DIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.